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Transforming growth factor alpha (human) - 105186-99-0

Transforming growth factor alpha (human)

Catalog Number: EVT-1441228
CAS Number: 105186-99-0
Molecular Formula: C239H348N70O72S6
Molecular Weight: 5546.191
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An EPIDERMAL GROWTH FACTOR related protein that is found in a variety of tissues including EPITHELIUM, and maternal DECIDUA. It is synthesized as a transmembrane protein which can be cleaved to release a soluble active form which binds to the EGF RECEPTOR.
Overview

Transforming growth factor alpha is a significant protein in human physiology, encoded by the TGFA gene. This polypeptide belongs to the epidermal growth factor family and serves as a ligand for the epidermal growth factor receptor, playing a critical role in cell proliferation, differentiation, and development. Transforming growth factor alpha can exist in both transmembrane-bound and soluble forms, influencing various biological processes such as wound healing and embryogenesis. Its dysregulation is implicated in numerous cancers and developmental disorders like cleft lip and palate .

Source and Classification

Transforming growth factor alpha is primarily produced by various cell types, including macrophages, keratinocytes, and brain cells. Its synthesis occurs during embryonic development and in response to tissue damage or neoplastic transformation. The protein is classified as a member of the epidermal growth factor family due to its structural similarities and functional interactions with the epidermal growth factor receptor .

Synthesis Analysis

Methods

Technical Details

The synthetic transforming growth factor alpha exhibits biological activity comparable to that of murine epidermal growth factor, effectively binding to the epidermal growth factor receptor and stimulating cellular responses such as anchorage-dependent growth in cultured cells. The purification process is critical for obtaining a product that retains its biological functionality .

Molecular Structure Analysis

Structure

Transforming growth factor alpha consists of 50 amino acids arranged in a specific sequence that allows it to form three disulfide bridges. This structural configuration is essential for its stability and function as a signaling molecule. The protein's molecular weight is approximately 5.5 kDa, which enables it to interact efficiently with its receptor .

Data

The three-dimensional structure of transforming growth factor alpha reveals key features that facilitate its binding to the epidermal growth factor receptor. The presence of cysteine residues involved in disulfide bonding contributes to the protein's conformational integrity, crucial for its biological activity .

Chemical Reactions Analysis

Reactions

Transforming growth factor alpha primarily engages in receptor-mediated signaling upon binding to the epidermal growth factor receptor. This interaction triggers a cascade of intracellular events, including receptor dimerization and autophosphorylation of tyrosine residues within the receptor's intracellular domain. These reactions lead to the activation of various downstream signaling pathways involved in cell proliferation and differentiation .

Technical Details

The binding of transforming growth factor alpha to its receptor activates several protein-tyrosine kinases, which further propagate the signal within the cell. This mechanism underscores the importance of transforming growth factor alpha in regulating cellular responses during development and tissue repair .

Mechanism of Action

Process

Transforming growth factor alpha exerts its effects by binding to the epidermal growth factor receptor, leading to receptor activation and subsequent cellular signaling. Upon ligand binding, the receptor undergoes conformational changes that promote dimerization, activating its intrinsic kinase activity. This activation results in phosphorylation events that initiate multiple signaling pathways related to cell survival, proliferation, and migration .

Data

Research has shown that transforming growth factor alpha can stimulate neural cell proliferation in damaged brain tissue models, highlighting its potential role in neuroregeneration. Additionally, it has been implicated in tumorigenesis by promoting angiogenesis and supporting cancer cell survival through autocrine signaling loops .

Physical and Chemical Properties Analysis

Physical Properties

Transforming growth factor alpha is a small polypeptide with a molecular weight of approximately 5.5 kDa. It is soluble in aqueous solutions at physiological pH levels and exhibits stability under various conditions typical for protein storage.

Chemical Properties

The chemical properties of transforming growth factor alpha include:

  • Molecular Formula: C₂₄H₃₁N₅O₆S₃
  • Isoelectric Point: Approximately 8.5
  • Stability: Sensitive to extreme pH levels and temperature; requires proper storage conditions to maintain activity.

These properties are crucial for its use in laboratory research and therapeutic applications .

Applications

Transforming growth factor alpha has several scientific applications:

  • Cancer Research: It is studied for its role in tumorigenesis and potential as a therapeutic target.
  • Regenerative Medicine: Due to its ability to promote cell proliferation, it is explored for applications in wound healing and tissue engineering.
  • Neuroscience: Research into transforming growth factor alpha's effects on neuronal cells may lead to advancements in treatments for neurodegenerative diseases.
Molecular Characterization of Human Transforming Growth Factor Alpha (TGF-α)

Genomic Organization and Evolutionary Conservation

Chromosomal Localization and Gene Structure (TGFA Gene)

The human TGFA gene, encoding transforming growth factor alpha (TGF-α), resides on the short arm of chromosome 2 at position p13.3 (2p13.3). This genomic locus spans approximately 138.7 kilobases (kb) and consists of six exons interspersed with five introns adhering to the GT-AG boundary rule for splicing. The primary transcript measures 4,326 bases and encodes a 160-amino acid precursor protein (pre-proTGF-α). A notable feature is the exceptionally large 3.5 kb 3' untranslated region (UTR) encoded by exon 6, which exhibits high sequence conservation with mouse Tgfa, suggesting critical post-transcriptional regulatory functions [1] [2] [5].

The gene organization reveals evolutionary optimization for regulated expression: Exons 1-5 encode the signal sequence, prodomain, and most of the mature growth factor domain, while exon 6 encodes the terminal valine residues and the extensive regulatory 3' UTR. Alternative splicing events involving intron 5 and exon 6 can generate variants lacking large portions of this 3' UTR, replacing the terminal valines with alternative amino acids (4-5 residues). These splice variants, detected in human keratinocytes and cancer cell lines, demonstrate enhanced efficiency in conferring growth factor independence to recipient cells compared to the full-length transcript [1].

Table 1: Genomic Features of Human TGFA

FeatureDetailSignificance
Chromosomal Location2p13.3Consistent across multiple genomic builds
Genomic Span~138.7 kbFrom NC_000002.12 (70,447,284 - 70,553,193) [2]
Exon Count6All introns obey GT-AG rule
Primary Transcript Size4,326 basesEncodes 160-amino acid preproprotein
Major Regulatory Element3.5 kb 3' UTR (Exon 6)High conservation in mouse, suggests regulatory role [1]
Alternative SplicingIntron 5/Exon 6 variationsAlters C-terminus & UTR; functional implications

Phylogenetic Analysis Across Vertebrate Lineages

TGF-α belongs to the ancient epidermal growth factor (EGF) family. Phylogenetic analyses indicate strong conservation of the core EGF-like domain across mammals, birds, reptiles, and fish, underscoring its fundamental role in development and cellular communication. The human TGF-α mature peptide shares over 80% amino acid identity with its mouse ortholog (Tgfa), particularly within the 50-amino acid EGF-like domain containing the characteristic CX₇CX₄-₅CX₁₀CCX₈C motif forming three disulfide bonds [5] [9].

Knockout phenotypes provide compelling evidence for conserved function. Mice lacking functional Tgfa (wa1 phenotype) exhibit a characteristic wavy coat and curly whiskers, mirroring aspects of the Egfr knockout phenotype. Complementation studies confirmed that the wa1 mutation maps to the Tgfa locus, though the precise mutation remains unidentified [1] [9]. This phenotypic conservation highlights the non-redundant role of TGF-α/EGFR signaling in epithelial development across vertebrates.

Protein Architecture and Functional Domains

Structural Motifs in Mature TGF-α Polypeptide

Mature soluble TGF-α is a 5.6 kDa glycopeptide comprising 50 amino acids. Its defining structural feature is the EGF-like domain stabilized by three conserved disulfide bonds formed between six cysteine residues (Cys¹-Cys³, Cys²-Cys⁴, Cys⁵-Cys⁶). This configuration creates a compact, triple-loop structure essential for high-affinity binding to the epidermal growth factor receptor (EGFR/ErbB1) [1] [3] [5].

TGF-α exhibits ~35% sequence homology to EGF but demonstrates ~10-fold greater potency in stimulating anchorage-independent growth (a hallmark of transformation) in specific assay systems. Key residues within the A-loop (Val³⁸, Val⁴²) and B-loop (Tyr⁴⁴) of the mature domain are critical for receptor interaction and activation, influencing conformational changes in EGFR that trigger dimerization and intracellular kinase activation [5] [8]. Unlike EGF, which contains multiple EGF domains, TGF-α and most other EGFR ligands possess only a single EGF domain [1].

Table 2: Key Features of Mature TGF-α Structure and Processing

FeatureDetailFunctional Consequence
Mature Peptide Size50 amino acids; ~5.6 kDaSoluble ligand
Core Structural MotifEGF-like domain (CX₇CX₄-₅CX₁₀CCX₈C)Forms 3 disulfide bonds; receptor binding
Key Receptor Binding ResiduesA-loop (Val³⁸, Val⁴²); B-loop (Tyr⁴⁴)High-affinity EGFR binding & activation
Glycosylation SiteAsparagine 25 (N-glycosylation sequon NxS/T)Present in prodomain; affects trafficking [1]
Palmitoylation SitesCysteine 153, 154 (Cytoplasmic domain)Enhances membrane association of proTGF-α [1]
Cleavage SitesDistal (N-terminal to EGF), Proximal (C-terminal to EGF)Regulated release of soluble TGF-α [3] [10]

Prodomain Processing and Membrane-Anchored Precursor Dynamics

TGF-α is synthesized as a type I transmembrane precursor, pre-proTGF-α (160 aa). Co-translational removal of a 23-amino acid signal peptide yields proTGF-α (18 kDa), which undergoes rapid N-linked glycosylation at Asn²⁵ during endoplasmic reticulum (ER) transit, increasing its apparent molecular weight to ~30 kDa. This glycosylated form traffics to the Golgi and ultimately the cell surface [1] [5].

ProTGF-α undergoes sequential proteolytic processing:

  • Proximal Cleavage: Occurs relatively rapidly (within ~30 minutes) within the extracellular domain just C-terminal to the EGF domain. This cleavage, mediated by metalloproteases like ADAM17 (TACE), releases the glycosylated ectodomain remnant, leaving a ~17-18 kDa membrane-anchored form containing the mature TGF-α sequence, juxtamembrane region, transmembrane domain, and cytoplasmic tail.
  • Distal Cleavage: Occurs more slowly (1-4 hours) at a site N-terminal to the mature TGF-α sequence. This second cleavage, also mediated by metalloproteases (e.g., ADAM17), releases soluble, mature TGF-α (5.6 kDa) and generates a ~13-15 kDa membrane-anchored C-terminal fragment (CTF) [1] [3] [5].

Critically, the uncleaved, full-length proTGF-α and the intermediate membrane-anchored form are biologically active. They can engage EGFRs on adjacent cells in a juxtacrine manner, activating receptor tyrosine kinase activity, mobilizing intracellular calcium, and stimulating mitogenic signaling. Expression of non-cleavable proTGF-α mutants induces transformation in normal rat kidney (NRK) cells, promoting anchorage-independent growth and tumorigenicity in nude mice [6].

Cleavage is a highly regulated process, acting as a switch between juxtacrine and paracrine signaling modes. Multiple signaling pathways converge to stimulate shedding:

  • Protein Kinase C (PKC) Pathway: Phorbol esters (e.g., PMA) potently stimulate cleavage via PKC activation, independent of extracellular calcium influx [3] [10].
  • Calcium Influx Pathway: The calcium ionophore A23187 stimulates shedding over 25-fold, dependent on extracellular calcium influx and largely PKC-independent [10].
  • Serum Factors: Serum stimulates cleavage via pathways largely independent of both PKC and extracellular calcium influx [10].
  • Other Stimuli: Bacterial lipopolysaccharide (LPS), interleukin-13 (IL-13), reactive oxygen species (ROS), and the superantigen toxic shock syndrome toxin-1 (TSST-1) can activate ADAM17-mediated TGF-α shedding in specific cell types [1].

Alternative Splicing Variants and Isoform Diversity

Alternative splicing contributes to TGF-α isoform diversity in humans. The primary transcript (NM_003236.4) encodes the canonical 160-amino acid isoform 1 (preproTGF-α). Validated alternative splice variants include:

  • Isoform 2 (NP_001093161.1): Generated by an alternative in-frame splice site in the 5' coding region, resulting in the deletion of three bases. This encodes a 159-amino acid protein lacking Valine 32 compared to isoform 1. Functional differences, if any, are under investigation [2].
  • Isoform 3 (NP001295087.1): Utilizes an alternative 5' terminal exon, leading to translation initiation at a different start codon and an extended N-terminus distinct from isoform 1. This produces a longer protein with potentially altered trafficking or regulation (RefSeq: NM001308158.2) [2].
  • Isoform 4 (NP001295088.1): Combines the use of the alternative 5' terminal exon (as in isoform 3) with the alternative in-frame splice site (as in isoform 2), resulting in a protein lacking Val 32 but possessing a unique N-terminus (RefSeq: NM001308159.2) [2].

The functional consequences of these splice variants are an active area of research. Variants lacking large portions of the 3' UTR (due to alternative splicing involving intron 5 and exon 6) are observed in human keratinocytes and cancer cells. These variants exhibit enhanced efficiency in promoting growth factor independence in Chinese hamster ovary (CHO) cells compared to the full-length transcript, suggesting a role for the 3' UTR in dampening TGF-α's transforming potential, possibly through regulatory microRNA binding sites or altered mRNA stability [1]. While less extensively characterized than the proteolytic regulatory mechanisms, alternative splicing represents another layer controlling TGF-α expression, localization, and activity.

Properties

CAS Number

105186-99-0

Product Name

Transforming growth factor alpha (human)

IUPAC Name

(4S)-4-[[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-2-[[(1R,6R,9S,12S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,53S,56S,59S,62S,65S,68S,71S,76S,79S,85S)-47-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-18-(4-aminobutyl)-27,68-bis(3-amino-3-oxopropyl)-36,71,76-tribenzyl-39-(3-carbamimidamidopropyl)-24-(2-carboxyethyl)-21,56-bis(carboxymethyl)-65,85-bis[(1R)-1-hydroxyethyl]-59-(hydroxymethyl)-62,79-bis(1H-imidazol-4-ylmethyl)-9-methyl-33-(2-methylpropyl)-8,11,17,20,23,26,29,32,35,38,41,48,54,57,60,63,66,69,72,74,77,80,83,86-tetracosaoxo-30-propan-2-yl-3,4,44,45-tetrathia-7,10,16,19,22,25,28,31,34,37,40,49,55,58,61,64,67,70,73,75,78,81,84,87-tetracosazatetracyclo[40.31.14.012,16.049,53]heptaoctacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-7-(3-carbamimidamidopropyl)-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-4-ylmethyl)-10-methyl-6,9,12,15,18,21,24,27,30-nonaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C239H348N70O72S6

Molecular Weight

5546.191

InChI

InChI=1S/C239H348N70O72S6/c1-111(2)71-143(202(345)267-122(20)237(380)381)277-204(347)144(72-112(3)4)278-213(356)157(85-180(326)327)276-192(335)120(18)265-203(346)152(80-131-90-250-107-260-131)285-200(343)141(61-65-179(324)325)272-221(364)164-100-382-384-103-167(224(367)288-154(82-133-92-252-109-262-133)210(353)293-161(97-310)195(338)257-95-176(320)268-146(78-129-54-56-135(315)57-55-129)217(360)303-185(115(9)10)229(372)258-94-175(319)264-119(17)191(334)269-136(197(340)297-164)50-37-67-254-238(245)246)299-232(375)187(117(13)14)305-225(368)168-104-385-383-101-165-223(366)283-149(76-127-45-31-25-32-46-127)206(349)284-151(79-130-89-249-106-259-130)194(337)256-96-177(321)302-189(123(21)313)233(376)300-166(222(365)270-137(51-38-68-255-239(247)248)196(339)280-147(74-125-41-27-23-28-42-125)205(348)279-145(73-113(5)6)216(359)304-186(116(11)12)230(373)273-138(58-62-172(241)316)198(341)271-140(60-64-178(322)323)201(344)290-158(86-181(328)329)212(355)275-142(49-35-36-66-240)235(378)308-69-39-52-170(308)226(369)266-121(19)193(336)296-168)102-386-387-105-169(301-215(358)159(87-182(330)331)291-211(354)156(84-174(243)318)289-207(350)148(75-126-43-29-24-30-44-126)282-209(352)153(81-132-91-251-108-261-132)286-220(363)163(99-312)295-231(374)188(118(15)16)306-228(371)184(244)114(7)8)236(379)309-70-40-53-171(309)227(370)292-160(88-183(332)333)214(357)294-162(98-311)219(362)287-155(83-134-93-253-110-263-134)218(361)307-190(124(22)314)234(377)274-139(59-63-173(242)317)199(342)281-150(208(351)298-165)77-128-47-33-26-34-48-128/h23-34,41-48,54-57,89-93,106-124,136-171,184-190,310-315H,35-40,49-53,58-88,94-105,240,244H2,1-22H3,(H2,241,316)(H2,242,317)(H2,243,318)(H,249,259)(H,250,260)(H,251,261)(H,252,262)(H,253,263)(H,256,337)(H,257,338)(H,258,372)(H,264,319)(H,265,346)(H,266,369)(H,267,345)(H,268,320)(H,269,334)(H,270,365)(H,271,341)(H,272,364)(H,273,373)(H,274,377)(H,275,355)(H,276,335)(H,277,347)(H,278,356)(H,279,348)(H,280,339)(H,281,342)(H,282,352)(H,283,366)(H,284,349)(H,285,343)(H,286,363)(H,287,362)(H,288,367)(H,289,350)(H,290,344)(H,291,354)(H,292,370)(H,293,353)(H,294,357)(H,295,374)(H,296,336)(H,297,340)(H,298,351)(H,299,375)(H,300,376)(H,301,358)(H,302,321)(H,303,360)(H,304,359)(H,305,368)(H,306,371)(H,307,361)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,380,381)(H4,245,246,254)(H4,247,248,255)/t119-,120-,121-,122-,123+,124+,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,184-,185-,186-,187-,188-,189-,190-/m0/s1

InChI Key

NMWKYTGJWUAZPZ-WWHBDHEGSA-N

SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CSSCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CC7=CC=CC=C7)CCC(=O)N)C(C)O)CC8=CNC=N8)CO)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1CCCC1C(=O)NC(C(=O)N4)C)CCCCN)CC(=O)O)CCC(=O)O)CCC(=O)N)C(C)C)CC(C)C)CC1=CC=CC=C1)CCCNC(=N)N)C(C)O)CC1=CNC=N1)CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCCNC(=N)N

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